Piketoprofène

Vue d'ensemble

Description

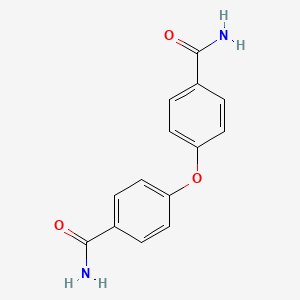

Le pikétoprofène est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour une application topique sous forme de crèmeLe pikétoprofène est le dérivé 4-picolinamide du kétoprofène, un autre AINS bien connu .

Applications De Recherche Scientifique

Piketoprofen has several scientific research applications:

Chemistry: Used as a model compound for studying the behavior of NSAIDs in various chemical reactions.

Biology: Investigated for its effects on cellular processes and inflammation pathways.

Industry: Employed in the formulation of topical creams and other pharmaceutical products.

Mécanisme D'action

Le pikétoprofène exerce ses effets en inhibant l’enzyme cyclooxygénase-2 (COX-2), qui est impliquée dans la synthèse des prostaglandines. Les prostaglandines sont des médiateurs de la douleur, de la fièvre et de l’inflammation. En inhibant la COX-2, le pikétoprofène réduit les niveaux de prostaglandines, ce qui soulage la douleur et l’inflammation .

Analyse Biochimique

Biochemical Properties

Piketoprofen plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX enzymes, piketoprofen reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, piketoprofen interacts with various proteins and biomolecules involved in the inflammatory response, further contributing to its therapeutic effects .

Cellular Effects

Piketoprofen exerts its effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, piketoprofen inhibits the COX-2 enzyme, leading to a decrease in prostaglandin synthesis, which in turn reduces inflammation and pain . This inhibition also affects cell signaling pathways involved in the inflammatory response, thereby modulating the expression of genes associated with inflammation . Furthermore, piketoprofen’s impact on cellular metabolism includes alterations in the production of inflammatory mediators and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of piketoprofen involves the inhibition of cyclooxygenase enzymes, particularly COX-2 . Piketoprofen binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins . This binding interaction inhibits the enzyme’s activity, leading to a reduction in prostaglandin levels and subsequent alleviation of inflammation and pain . Additionally, piketoprofen may influence gene expression by modulating transcription factors involved in the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piketoprofen have been observed to change over time. Studies have shown that piketoprofen is relatively stable and maintains its efficacy over extended periods . Degradation of the compound can occur under certain conditions, potentially affecting its long-term stability and effectiveness . Long-term studies have also indicated that piketoprofen can have sustained effects on cellular function, including prolonged inhibition of COX-2 activity and reduction in prostaglandin levels .

Dosage Effects in Animal Models

The effects of piketoprofen vary with different dosages in animal models. At lower doses, piketoprofen effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, piketoprofen may exhibit toxic effects, including gastrointestinal irritation and renal toxicity . Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in therapeutic effects but rather increases the risk of adverse effects .

Metabolic Pathways

Piketoprofen is involved in metabolic pathways that include its interaction with enzymes responsible for its biotransformation . The primary metabolic pathway involves the conversion of piketoprofen to its metabolites through enzymatic reactions . These reactions are catalyzed by enzymes such as cytochrome P450, which play a crucial role in the metabolism of many drugs . The metabolites of piketoprofen are then excreted from the body, primarily through renal elimination .

Transport and Distribution

Piketoprofen is transported and distributed within cells and tissues through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of piketoprofen is influenced by factors such as tissue perfusion, binding affinity to tissue components, and the presence of transport proteins . These factors determine the localization and concentration of piketoprofen within different tissues .

Subcellular Localization

The subcellular localization of piketoprofen is primarily within the cytoplasm and cellular membranes . Piketoprofen’s activity and function are influenced by its localization within these compartments . The compound may also undergo post-translational modifications that direct it to specific organelles or compartments within the cell . These modifications can affect the activity and function of piketoprofen, contributing to its overall therapeutic effects .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du pikétoprofène implique les étapes suivantes :

Formation du chlorure d’acide : Le chlorure de thionyle réagit avec le kétoprofène pour former son chlorure d’acide.

Formation de l’amide : Le chlorure d’acide réagit ensuite avec la 2-amino-4-méthylpyridine pour former le pikétoprofène.

Méthodes de production industrielle

La production industrielle de pikétoprofène suit la même voie de synthèse, mais à plus grande échelle, en veillant à ce que les conditions de réaction soient optimisées pour un rendement et une pureté maximum. L’utilisation d’agents tensioactifs non ioniques peut améliorer l’absorption percutanée du pikétoprofène .

Analyse Des Réactions Chimiques

Types de réactions

Le pikétoprofène subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le pikétoprofène peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le pikétoprofène en ses formes réduites.

Substitution : Le pikétoprofène peut subir des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation d’acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.

Applications de la recherche scientifique

Le pikétoprofène a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier le comportement des AINS dans diverses réactions chimiques.

Biologie : Investigé pour ses effets sur les processus cellulaires et les voies de l’inflammation.

Industrie : Employé dans la formulation de crèmes topiques et d’autres produits pharmaceutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Kétoprofène : Le composé parent du pikétoprofène, également un AINS aux propriétés anti-inflammatoires similaires.

Flurbiprofène : Un autre AINS utilisé pour des indications similaires.

Nabumetone : Un promédicament ester qui inhibe la COX-2.

Unicité

Le pikétoprofène est unique en raison de sa structure chimique spécifique, qui permet une application topique efficace et une action ciblée au site de l’inflammation. Sa structure de dérivé 4-picolinamide le différencie des autres AINS, offrant des propriétés pharmacocinétiques et pharmacodynamiques distinctes .

Propriétés

IUPAC Name |

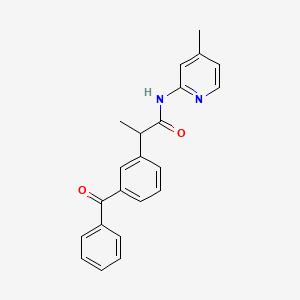

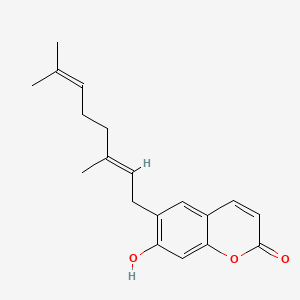

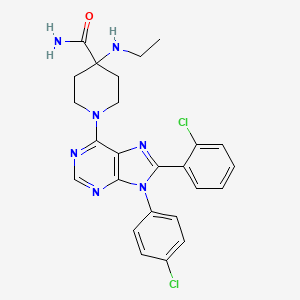

2-(3-benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-15-11-12-23-20(13-15)24-22(26)16(2)18-9-6-10-19(14-18)21(25)17-7-4-3-5-8-17/h3-14,16H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFKKFRSMGBFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801021570, DTXSID90866814 | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Benzoylphenyl)-N-(4-methylpyridin-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60576-13-8 | |

| Record name | Piketoprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60576-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piketoprofen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060576138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piketoprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIKETOPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362QBC4NL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)